3-[2-(4-Ethylphenyl)-2H-1,2,3-benzotriazol-5-YL]-1-(thiophene-2-carbonyl)thiourea
Overview
Description
3-[2-(4-Ethylphenyl)-2H-1,2,3-benzotriazol-5-YL]-1-(thiophene-2-carbonyl)thiourea is a complex organic compound that features a benzotriazole moiety, a thiophene ring, and a thiourea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Ethylphenyl)-2H-1,2,3-benzotriazol-5-YL]-1-(thiophene-2-carbonyl)thiourea typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Benzotriazole Intermediate: The synthesis begins with the formation of the benzotriazole intermediate by reacting 4-ethylphenylamine with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.
Coupling with Thiophene Derivative: The benzotriazole intermediate is then coupled with a thiophene derivative under basic conditions to form the desired benzotriazole-thiophene compound.
Introduction of Thiourea Group: Finally, the thiourea group is introduced by reacting the benzotriazole-thiophene compound with thiophosgene and ammonia or an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Ethylphenyl)-2H-1,2,3-benzotriazol-5-YL]-1-(thiophene-2-carbonyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
3-[2-(4-Ethylphenyl)-2H-1,2,3-benzotriazol-5-YL]-1-(thiophene-2-carbonyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving thiourea and benzotriazole moieties.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[2-(4-Ethylphenyl)-2H-1,2,3-benzotriazol-5-YL]-1-(thiophene-2-carbonyl)thiourea involves its interaction with specific molecular targets. The benzotriazole moiety can interact with metal ions, while the thiourea group can form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Benzotriazol-5-yl)-1-(thiophene-2-carbonyl)thiourea
- 3-(2-(4-Methylphenyl)-2H-1,2,3-benzotriazol-5-yl)-1-(thiophene-2-carbonyl)thiourea
- 3-(2-(4-Chlorophenyl)-2H-1,2,3-benzotriazol-5-yl)-1-(thiophene-2-carbonyl)thiourea
Uniqueness
3-[2-(4-Ethylphenyl)-2H-1,2,3-benzotriazol-5-YL]-1-(thiophene-2-carbonyl)thiourea is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to similar compounds.
Properties
IUPAC Name |
N-[[2-(4-ethylphenyl)benzotriazol-5-yl]carbamothioyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS2/c1-2-13-5-8-15(9-6-13)25-23-16-10-7-14(12-17(16)24-25)21-20(27)22-19(26)18-4-3-11-28-18/h3-12H,2H2,1H3,(H2,21,22,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKOCECZVJCRNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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